4-bromo-1H-indole-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-indole-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-indole-3-amine typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . Another approach involves the Bartoli reaction, using isopropenylmagnesium bromide, to produce brominated indole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reductive Heck cyclization has also been explored for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-indole-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Bromo-1H-indole-3-amine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-1H-indole-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it has been studied as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-bromo-1H-indole-3-amine include:
4-Bromoindole: Another brominated indole derivative with similar chemical properties.
4-Bromo-3-nitroindole: A compound with a nitro group that exhibits different reactivity.
4-Bromo-1H-indole-3-carbaldehyde: An indole derivative with an aldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-bromo-1H-indol-3-amine |
InChI |
InChI=1S/C8H7BrN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2 |
InChI Key |
WWIFDRGDMVZDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.